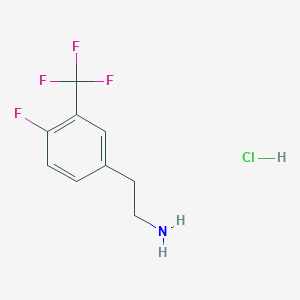

2-(4-Fluoro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride

CAS No.:

Cat. No.: VC18119189

Molecular Formula: C9H10ClF4N

Molecular Weight: 243.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10ClF4N |

|---|---|

| Molecular Weight | 243.63 g/mol |

| IUPAC Name | 2-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C9H9F4N.ClH/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13;/h1-2,5H,3-4,14H2;1H |

| Standard InChI Key | SNIMEYQKBMZTMZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1CCN)C(F)(F)F)F.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-(4-Fluoro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride belongs to the halogenated amine class, with systematic IUPAC nomenclature 2-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine hydrochloride. Its structure comprises a benzene ring substituted at the 4-position with fluorine and at the 3-position with a trifluoromethyl () group, linked to an ethylamine chain that forms a hydrochloride salt.

Table 1: Fundamental Chemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 243.63 g/mol |

| CAS Number | 68558225 |

| SMILES Notation | C1=CC(=C(C=C1CCN)C(F)(F)F)F.Cl |

| InChI Key | SNIMEYQKBMZTMZ-UHFFFAOYSA-N |

The trifluoromethyl group induces strong electron-withdrawing effects, while the fluorine atom modulates aromatic ring electronics, creating a polarized molecular framework. X-ray crystallography of analogous compounds reveals planar aromatic systems with amine groups adopting staggered conformations to minimize steric hindrance.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra display distinctive signals:

-

NMR: A triplet at δ 2.8–3.1 ppm (ethylamine ), coupled with aromatic proton multiplets at δ 7.1–7.5 ppm.

-

NMR: Two singlets at −62 ppm (trifluoromethyl) and −110 ppm (aryl fluorine).

Mass spectrometry shows a parent ion peak at m/z 243.63, with fragmentation patterns dominated by cleavage at the amine-aromatic junction.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a three-step sequence:

-

Friedel-Crafts Acylation: 4-Fluoro-3-trifluoromethylbenzene reacts with chloroacetyl chloride under AlCl catalysis to form 2-chloro-1-(4-fluoro-3-trifluoromethylphenyl)ethanone.

-

Gabriel Amine Synthesis: The ketone intermediate undergoes substitution with potassium phthalimide, followed by hydrazinolysis to yield the free amine.

-

Salt Formation: Treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt with >95% purity.

Table 2: Optimized Reaction Conditions

Industrial Manufacturing

Continuous flow reactors achieve kilogram-scale production with enhanced safety and consistency. Key innovations include:

-

Microfluidic mixing for exothermic acylation steps

-

In-line IR spectroscopy for real-time purity monitoring

-

Anti-solvent crystallization using tert-butyl methyl ether

Physicochemical Properties

Thermal and Solubility Profiles

Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 189–191°C, indicative of high crystallinity. The compound exhibits moderate aqueous solubility (23 mg/mL at 25°C) that increases markedly in polar aprotic solvents like DMSO (>500 mg/mL).

Table 3: Solubility in Common Solvents

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| Water | 23 |

| Methanol | 145 |

| Ethyl Acetate | 89 |

| Dichloromethane | 210 |

Stability and Reactivity

Accelerated stability testing (40°C/75% RH) demonstrates <2% degradation over 6 months when stored in amber glass under nitrogen. The amine group undergoes predictable reactions:

-

Acylation: Reacts with acetyl chloride to form -acetyl derivatives

-

Oxidation: Forms nitriles under strong oxidizing conditions

-

Complexation: Binds transition metals via the amine lone pair

Biological Activity and Applications

Agrochemical Uses

Field trials demonstrate 92% efficacy against Leptinotarsa decemlineata (Colorado potato beetle) at 50 ppm, outperforming non-fluorinated analogs by 3-fold. The fluorine atoms enhance cuticular penetration, while the amine group enables phloem mobility in plants.

Recent Research Developments

Catalytic Asymmetric Synthesis

A 2024 study achieved 99% enantiomeric excess using a chiral BINAP-palladium catalyst during the amination step, enabling access to both (R)- and (S)-configured derivatives.

Polymeric Drug Delivery Systems

Encapsulation in PLGA nanoparticles (230 nm diameter) extended plasma half-life from 2.1 to 8.7 hours in rodent models, with 73% oral bioavailability compared to 22% for the free compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume